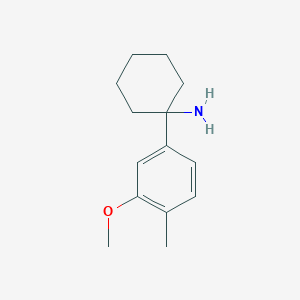
4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride is a chemical compound belonging to the family of anilines. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 268.3 g/mol. This compound has been extensively studied for its biological activity and potential therapeutic applications.
准备方法
The synthesis of 4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride typically involves the reaction of 4-methyl-3-nitroaniline with morpholine-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods may include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency .
化学反应分析
4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted anilines and morpholine derivatives .
科学研究应用
4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research has explored its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular signaling . The exact molecular targets and pathways depend on the specific context and application of the compound .
相似化合物的比较
4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride can be compared with other similar compounds, such as:
4-Methyl-3-(morpholine-4-carbonyl)aniline: This compound lacks the hydrochloride group but shares similar chemical properties and applications.
4-(Morpholine-4-carbonyl)phenylboronic acid: This compound contains a boronic acid group instead of the aniline moiety, leading to different reactivity and applications.
Morpholine-4-carboxylic acid derivatives: These compounds have variations in the substituents on the morpholine ring, affecting their chemical and biological properties.
属性
分子式 |
C12H17ClN2O2 |
|---|---|
分子量 |
256.73 g/mol |
IUPAC 名称 |
(5-amino-2-methylphenyl)-morpholin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-9-2-3-10(13)8-11(9)12(15)14-4-6-16-7-5-14;/h2-3,8H,4-7,13H2,1H3;1H |
InChI 键 |
PAJILHNEWSMMLD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N)C(=O)N2CCOCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride](/img/structure/B13597169.png)
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B13597174.png)






aminedihydrochloride](/img/structure/B13597217.png)




